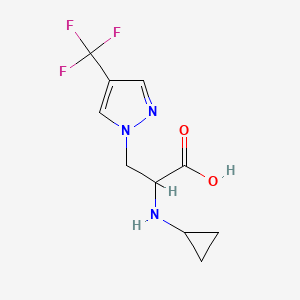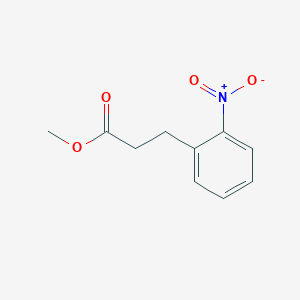
Methyl 3-(2-nitrophenyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(2-nitrophenyl)propanoate is an organic compound with the molecular formula C10H11NO4 It is an ester derived from the reaction between 3-(2-nitrophenyl)propanoic acid and methanol
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(2-nitrophenyl)propanoate can be synthesized through the esterification of 3-(2-nitrophenyl)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-nitrophenyl)propanoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Hydrolysis: The ester can be hydrolyzed to yield 3-(2-nitrophenyl)propanoic acid and methanol in the presence of a strong acid or base.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Various nucleophiles such as amines or alcohols.
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Major Products Formed
Reduction: 3-(2-aminophenyl)propanoate.
Substitution: Depending on the nucleophile, products such as 3-(2-nitrophenyl)propylamine or 3-(2-nitrophenyl)propyl alcohol.
Hydrolysis: 3-(2-nitrophenyl)propanoic acid and methanol.
Scientific Research Applications
Methyl 3-(2-nitrophenyl)propanoate has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various derivatives and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of methyl 3-(2-nitrophenyl)propanoate depends on its chemical structure and the specific reactions it undergoes. For example, in reduction reactions, the nitro group is converted to an amino group, which can interact with various biological targets. The ester group can also undergo hydrolysis, releasing the corresponding acid and alcohol, which may have distinct biological activities.
Comparison with Similar Compounds
Methyl 3-(2-nitrophenyl)propanoate can be compared with other similar compounds such as:
Methyl 3-(3-nitrophenyl)propanoate: Similar structure but with the nitro group in a different position, leading to different chemical and biological properties.
Ethyl 2-methyl-2-(3-nitrophenyl)propanoate: An ester with a similar nitrophenyl group but different alkyl substituents, affecting its reactivity and applications.
Methyl 3-(2-hydroxyphenyl)propanoate:
These comparisons highlight the uniqueness of this compound in terms of its specific chemical structure and the resulting properties and applications.
Properties
Molecular Formula |
C10H11NO4 |
|---|---|
Molecular Weight |
209.20 g/mol |
IUPAC Name |
methyl 3-(2-nitrophenyl)propanoate |
InChI |
InChI=1S/C10H11NO4/c1-15-10(12)7-6-8-4-2-3-5-9(8)11(13)14/h2-5H,6-7H2,1H3 |
InChI Key |
JZUUWUDINSQSRJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC1=CC=CC=C1[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


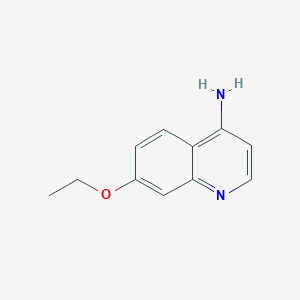
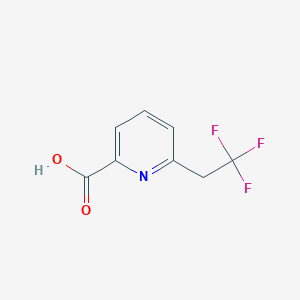
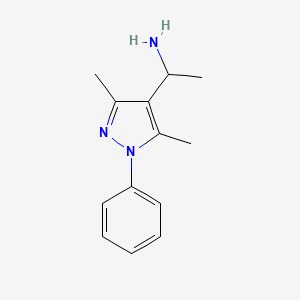



![2-[5,9-Bis[(2-methylpropan-2-yl)oxycarbonyl]-1,5,9-triazacyclododec-1-yl]acetic acid](/img/structure/B12108657.png)
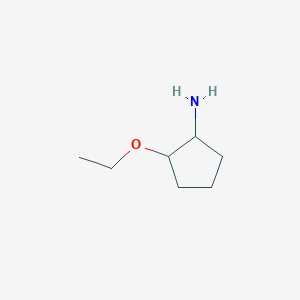
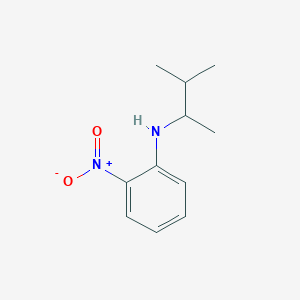
![(E)-6-(3-hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxohept-5-enoic acid](/img/structure/B12108690.png)

![1-Amino-8-azabicyclo[3.2.1]octane-2,3,4-triol](/img/structure/B12108712.png)

